molecular formula C12H8N2O3 B13154111 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13154111
M. Wt: 228.20 g/mol
InChI Key: WLIIGIHATDWFAS-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a furan ring at the 1-position and a carboxylic acid group at the 3-position. The imidazo[1,5-a]pyridine scaffold is renowned for its compact structure, photostability, and tunable photophysical properties, making it valuable in optoelectronics, chemical sensors, and biological imaging . This compound is synthesized via one-pot cyclization reactions, as demonstrated in analogous imidazo[1,5-a]pyridine derivatives, often involving ketones, aldehydes, and ammonium acetate under acidic conditions . Its solvatochromic behavior and large Stokes shift suggest utility as a fluorescent probe, particularly in lipid bilayer studies .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16)

InChI Key

WLIIGIHATDWFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Key features:

  • Catalysts: Copper(I/II), Palladium(II), or Cobalt complexes.
  • Oxidants: Molecular oxygen or air, providing environmentally friendly oxidation pathways.
  • Substrates: N-aminopyridines or their derivatives with heteroaryl aldehydes or ketones.

Representative Mechanism:

  • Radical intermediates generated via homolytic cleavage.
  • Intramolecular cyclization facilitated by metal catalysis.
  • Oxidation steps regenerate the catalyst and complete ring closure.

Typical Reaction Conditions and Data:

Entry Catalyst Oxidant Solvent Yield (%) Reference
1 Cu(I) acetate O₂ Dioxane 78
2 Pd(OAc)₂ O₂ Acetonitrile 65

This method allows for the synthesis of diverse imidazo[1,5-a]pyridines, including furan-2-yl derivatives, with high efficiency and selectivity.

Direct Functionalization and Haloform Cleavage

A novel approach involves the initial synthesis of imidazo[1,5-a]pyridine derivatives followed by functionalization to introduce carboxylic acid groups via haloform cleavage.

Procedure:

  • Step 1: Synthesis of imidazo[1,5-a]pyridine derivatives via cyclization of amino pyridines with suitable acyl chlorides.
  • Step 2: Treatment with trifluoroacetic anhydride or halogenating agents to form trifluoro- or halogenated intermediates.
  • Step 3: Haloform cleavage under basic conditions to generate the carboxylic acid.

Example Data:

Entry Starting Material Reagent Conditions Yield (%) Reference
1 2-(aminomethyl)pyridine + acyl chloride TFA Reflux 80
2 Intermediates + halogenating agent NaOH Room temperature 75

This approach provides a straightforward route to the target carboxylic acid, with high yields and minimal by-products.

Summary of Key Data and Conditions

Method Key Reagents Solvent Catalyst Atmosphere Typical Yield Advantages
Multicomponent Cyclization Aminopyridines + heteroaryl aldehydes Ethanol / Acetic acid Acid catalysts Air / O₂ 70–85% Versatile, high yield
Transition-Metal-Catalyzed CDC N-aminopyridines + aldehydes/ketones Dioxane / Acetonitrile Cu, Pd O₂ 65–78% Environmentally friendly, broad scope
Haloform Cleavage Imidazo[1,5-a]pyridine derivatives Halogenating agents None - 75–80% Direct, efficient

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Imidazo[1,5-a]pyridine Family

Compound Name Substituents Key Properties/Applications Reference
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid Methyl at 1-position Increased lipophilicity; drug intermediates
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide Bromo at 7-position, carboxamide GSK-3β inhibition (IC₅₀: <100 nM)
Tert-butyl-2-(1-(2-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate Methoxyphenyl, tert-butyl Insulin-regulated aminopeptidase inhibition (IC₅₀: 0.5–5 µM)
  • Key Differences: Substituent Effects: The furan group in the target compound provides distinct electronic and steric profiles compared to phenyl (e.g., ) or alkyl groups (e.g., ). Functional Groups: Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility than carboxamides (e.g., ) or esters, facilitating applications in biological systems .

Heterocyclic Analogs with Different Cores

Compound Name Core Structure Key Properties/Applications Reference
Pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo[1,5-a]pyridine Antituberculosis activity (MIC: 0.5–2 µg/mL)
Imidazo[4,5-b]pyridine-5-carboxylic acid Imidazo[4,5-b]pyridine Antiviral and kinase inhibition
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid Benzannulated scaffold Enhanced fluorescence for bioimaging
  • Key Differences: Electronic Properties: Pyrazolo[1,5-a]pyridine derivatives () exhibit reduced electron density compared to imidazo[1,5-a]pyridines due to the pyrazole ring, altering binding affinities in enzyme inhibition . Conjugation Effects: Benzannulated derivatives () display extended π-conjugation, leading to red-shifted emission spectra compared to non-fused imidazo[1,5-a]pyridines .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 7-Bromoimidazo[1,5-a]pyridine-1-carboxamide Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular Weight ~258 g/mol 338 g/mol ~203 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.8 (high lipophilicity) ~1.2 (low lipophilicity)
Solubility High (carboxylic acid group) Moderate (carboxamide group) High (carboxylic acid group)
Biological Activity Membrane probe (untested in vivo) GSK-3β inhibition Antituberculosis agent
  • Synthesis : The target compound’s one-pot synthesis contrasts with multi-step routes for carboxamide derivatives (e.g., ), which require post-functionalization .
  • Thermal Stability : Imidazo[1,5-a]pyridines generally exhibit higher thermal stability (>200°C) than pyrazolo[1,5-a]pyridines due to fused aromaticity .

Biological Activity

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C12H8N2O3C_{12}H_8N_2O_3 with a molecular weight of 228.20 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.20 g/mol
CAS Number 2060046-45-7

Biological Activity Overview

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the compound's potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound shows effectiveness against various bacterial strains.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antitumor Activity

A significant area of investigation for this compound is its antitumor activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including:

  • HeLa Cells : IC₅₀ values indicate substantial antiproliferative effects (e.g., IC₅₀ = 0.069 μM).
  • MDA-MB-231 Cells : The compound demonstrated lower IC₅₀ values when modified with hydroxyl groups, enhancing its activity against breast cancer cells.

Table: Antitumor Activity Against Various Cell Lines

Cell LineIC₅₀ Value (μM)Modifications
HeLa0.069Hydroxyl groups
MDA-MB-2310.0046Hydroxyl and methoxy groups
A5490.075OMe groups

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance:

  • Substitution Patterns : The presence of electron-donating groups (like -OH) enhances antitumor activity.
  • Furan Ring Influence : The furan moiety contributes to the overall stability and reactivity of the compound.

Case Studies

Recent research highlights the potential of this compound in clinical applications:

  • Study on Anticancer Properties : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited potent anticancer activities in vitro and in vivo models.
  • Antimicrobial Efficacy : Another study reported effective inhibition of bacterial growth using synthesized derivatives.

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